molecular formula C12H16O B14644509 (3-Methoxypent-1-en-1-yl)benzene CAS No. 53963-37-4

(3-Methoxypent-1-en-1-yl)benzene

Cat. No.: B14644509
CAS No.: 53963-37-4
M. Wt: 176.25 g/mol
InChI Key: DQBRFHQAFIYBMG-UHFFFAOYSA-N
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Description

(3-Methoxypent-1-en-1-yl)benzene: is an organic compound that features a benzene ring substituted with a (3-methoxypent-1-en-1-yl) group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxypent-1-en-1-yl)benzene can be achieved through a cross-coupling reaction of allylic aryl ethers with arylmagnesium reagents. This reaction is catalyzed by nickel pincer complexes, specifically β-aminoketonato- and β-diketiminato-based pincer-type nickel (II) complexes . The reaction proceeds via a π-allyl nickel intermediate, leading to the formation of the desired product in high yield.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: (3-Methoxypent-1-en-1-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation and nitration reactions, respectively.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

Chemistry: (3-Methoxypent-1-en-1-yl)benzene is used as an intermediate in organic synthesis, particularly in the formation of more complex molecules through cross-coupling reactions .

Biology and Medicine:

Industry: The compound can be used in the production of specialty chemicals and materials, where its unique structural properties may impart desirable characteristics to the final products.

Comparison with Similar Compounds

    Allylbenzene: A simpler compound with an allyl group attached to a benzene ring.

    Methoxybenzene (Anisole): A compound with a methoxy group attached to a benzene ring.

    Cinnamyl Ethers: Compounds with a cinnamyl group attached to an ether linkage.

Uniqueness: (3-Methoxypent-1-en-1-yl)benzene is unique due to the presence of both a methoxy group and a pentenyl group attached to the benzene ring

Properties

CAS No.

53963-37-4

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

3-methoxypent-1-enylbenzene

InChI

InChI=1S/C12H16O/c1-3-12(13-2)10-9-11-7-5-4-6-8-11/h4-10,12H,3H2,1-2H3

InChI Key

DQBRFHQAFIYBMG-UHFFFAOYSA-N

Canonical SMILES

CCC(C=CC1=CC=CC=C1)OC

Origin of Product

United States

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